molecular formula C7H4ClF3N2O2 B2898418 Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 1804890-92-3

Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2898418
CAS No.: 1804890-92-3
M. Wt: 240.57
InChI Key: HPVHGBDGDPIZNO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and a carboxylate ester group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the chloro, trifluoromethyl, and carboxylate ester groups. One common method involves the use of chlorinating agents and trifluoromethylating reagents under controlled conditions to achieve the desired substitution pattern on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-4(7(9,10)11)12-2-13-5(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVHGBDGDPIZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804890-92-3
Record name methyl 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylate
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